(±)-ADX 71743: Pharmacological Profiling and Therapeutic Potential of a Selective mGlu7 Negative Allosteric Modulator
(±)-ADX 71743: Pharmacological Profiling and Therapeutic Potential of a Selective mGlu7 Negative Allosteric Modulator
Executive Summary
The metabotropic glutamate receptor 7 (mGlu7) is a highly conserved presynaptic autoreceptor that tightly regulates excitatory neurotransmission in the mammalian central nervous system. Because the orthosteric glutamate-binding site is highly conserved across all eight mGlu receptor subtypes, developing subtype-selective orthosteric ligands has historically been a significant hurdle in neuropharmacology.
(±)-ADX 71743 (IUPAC: 6-(2,4-dimethylphenyl)-2-ethyl-6,7-dihydro-5H-1,3-benzoxazol-4-one) emerges as a critical breakthrough: a highly selective, noncompetitive, and brain-penetrant negative allosteric modulator (NAM) of the mGlu7 receptor[1][2]. By binding to an allosteric pocket distinct from the endogenous glutamate site, (±)-ADX 71743 induces a conformational change that prevents receptor activation, offering researchers a highly specific tool to probe mGlu7 physiology and evaluate its potential as a therapeutic target for anxiety, post-traumatic stress disorder (PTSD), and stress-induced visceral pain[1][3].
Molecular & Pharmacological Profile
Chemical Identity and Physicochemical Properties
(±)-ADX 71743 is a synthetic small molecule optimized for central nervous system (CNS) penetration. Its lipophilic structure allows it to cross the blood-brain barrier (BBB), a critical prerequisite for in vivo neuropharmacological applications[2][4].
Table 1: Physicochemical and Pharmacological Properties
| Property | Value / Description |
| Target | Metabotropic Glutamate Receptor 7 (mGlu7) |
| Mechanism of Action | Negative Allosteric Modulator (NAM) |
| IC₅₀ (mGlu7) | ~300 nM[2][4] |
| Molecular Weight | 269.34 g/mol [4][] |
| Molecular Formula | C₁₇H₁₉NO₂[4][] |
| CAS Number | 1431641-29-0[4][] |
| Solubility | DMSO (up to 100 mM), Ethanol (up to 100 mM)[4] |
Mechanism of Action: Allosteric Inhibition
Unlike orthosteric antagonists that compete directly with glutamate, (±)-ADX 71743 binds to the seven-transmembrane (7TM) domain of mGlu7. This binding stabilizes the receptor in an inactive conformation, effectively uncoupling the receptor from its intracellular G-protein (Gi/Go) signaling cascade[1][6]. Consequently, it prevents the downstream inhibition of adenylyl cyclase and the subsequent reduction in cAMP levels, ultimately blocking mGlu7-mediated synaptic depression.
(±)-ADX 71743 acts as a NAM, preventing mGlu7-mediated Gi/Go signaling and synaptic depression.
In Vitro Characterization & Electrophysiology
To establish trustworthiness in pharmacological research, compounds must be validated at native synapses. (±)-ADX 71743 has been rigorously tested in hippocampal slices to confirm its ability to modulate synaptic plasticity. Group III mGlu agonists (like L-AP4) typically induce suppression of evoked excitatory postsynaptic currents (eEPSCs) and block long-term potentiation (LTP) at Schaffer collateral-CA1 (SC-CA1) synapses[3][4]. (±)-ADX 71743 reverses this effect[2].
Protocol 1: Reversal of L-AP4-Induced Synaptic Depression
Causality: This protocol validates target engagement at native receptors. By first inducing depression with a known agonist (L-AP4) and then rescuing the signal with the NAM, researchers can isolate the specific allosteric modulatory effect of (±)-ADX 71743.
-
Slice Preparation: Prepare acute transverse hippocampal slices (400 μm) from wild-type rodents. Incubate in oxygenated artificial cerebrospinal fluid (aCSF) at room temperature for at least 1 hour prior to recording.
-
Baseline Recording: Place slices in a recording chamber perfused with aCSF (30-32°C). Stimulate Schaffer collaterals and record eEPSCs from CA1 pyramidal cells using whole-cell patch-clamp techniques. Establish a stable 15-minute baseline.
-
Agonist Application (Internal Control): Bath-apply the Group III mGluR agonist L-AP4 (e.g., 10 μM) to induce synaptic depression. Wait 10-15 minutes until the eEPSC amplitude reduction stabilizes.
-
NAM Wash-In: Co-apply (±)-ADX 71743 (0.1 μM to 10 μM) alongside L-AP4[2].
-
Quantification: Measure the concentration-dependent recovery of the eEPSC amplitude. A complete reversal of L-AP4-induced depression confirms the NAM activity of (±)-ADX 71743 at the native mGlu7 receptor[1][2].
In Vivo Pharmacokinetics (PK)
For a CNS-targeted compound, in vitro potency is irrelevant without adequate blood-brain barrier penetration. Pharmacokinetic profiling by Kalinichev et al. (2013) demonstrated that (±)-ADX 71743 is bioavailable following subcutaneous (s.c.) administration and successfully partitions into the cerebrospinal fluid (CSF)[1][2].
Table 2: Pharmacokinetic Parameters (Single Dose, s.c.)
| Parameter | C57Bl6/J Mice (100 mg/kg) | Sprague-Dawley Rats (100 mg/kg) |
| Half-life (t₁/₂) | ~0.5 hours[2] | ~1.5 hours[2] |
| Cₘₐₓ (Plasma) | Linear dose-proportionality[2] | 16,800 ng/mL[2] |
| CSF/Plasma Ratio | 5.3% at Cₘₐₓ[1][2] | 5.3% at Cₘₐₓ[1] |
Insight: The rapid clearance (short half-life) makes (±)-ADX 71743 an excellent tool compound for acute behavioral assays, as it minimizes the risk of drug accumulation or prolonged off-target effects during single-dose behavioral testing.
Preclinical Efficacy & Behavioral Models
(±)-ADX 71743 has demonstrated robust efficacy in models of anxiety and stress-induced visceral pain, without causing the sedative or locomotor-impairing side effects often seen with benzodiazepines[1][3].
Anxiolytic-Like Profile
In behavioral pharmacology, the Marble Burying Test is a validated model for assessing anxiety and obsessive-compulsive-like behaviors. (±)-ADX 71743 dose-dependently reduces the number of buried marbles at doses of 50-150 mg/kg, indicating an anxiolytic effect[1][2].
Protocol 2: Standardized Marble Burying Assay
Causality: To ensure the reduction in marble burying is due to anxiolysis and not motor impairment, this protocol must be paired with a locomotor activity assessment (e.g., Open Field Test). (±)-ADX 71743 does not impair locomotor activity, validating the behavioral readout[1].
-
Preparation: Fill standard polycarbonate rat/mouse cages with 5 cm of fresh, lightly tamped bedding. Arrange 20 clean glass marbles (15 mm diameter) in a 4x5 grid on the surface.
-
Dosing: Administer (±)-ADX 71743 (e.g., 50, 100, or 150 mg/kg s.c.) or vehicle control to the subjects[1].
-
Incubation: Return the animal to its home cage for a 30-minute pre-treatment absorption period[7].
-
Testing Phase: Place the animal individually into the prepared experimental cage. Leave undisturbed under standard room lighting for exactly 30 minutes[7].
-
Scoring: Carefully remove the animal. Count the number of marbles buried (defined as >2/3 of the marble covered by bedding).
-
Validation: Compare treatment groups against vehicle controls using an ANOVA. A significant reduction in buried marbles indicates anxiolytic efficacy.
Standardized workflow for assessing anxiolytic efficacy of (±)-ADX 71743 via marble burying.
Visceral Pain and Stress Models
Recent evidence highlights the role of mGlu7 in the gut-brain axis. In Wistar Kyoto (WKY) rats—a stress-sensitive model of visceral hypersensitivity—(±)-ADX 71743 successfully reduced visceral hypersensitivity. It increased the visceral sensitivity threshold and reduced total pain behaviors, positioning mGlu7 NAMs as plausible therapeutics for stress-induced visceral pain conditions like Irritable Bowel Syndrome (IBS)[3].
Therapeutic Implications and Limitations
(±)-ADX 71743 serves as a vital pharmacological probe. Its development has clarified the therapeutic boundaries of mGlu7 inhibition:
-
Promising Indications: Generalized anxiety disorders, PTSD, and stress-exacerbated visceral pain[1][3].
-
Unlikely Indications: While mGlu7 was previously hypothesized to be involved in depression and psychosis, in vivo testing with (±)-ADX 71743 showed inactivity in the forced swim test (depression model) and conditioned avoidance response tests (psychosis model)[1]. This suggests that pharmacological inhibition of mGlu7 is not a viable monotherapy for these specific psychiatric conditions.
By providing a highly selective, brain-penetrant tool, (±)-ADX 71743 allows drug development professionals to confidently map the mGlu7 receptor's role in neurobiology, paving the way for next-generation allosteric modulators in clinical psychiatry and gastroenterology.
References
-
ADX71743 - Drug Targets, Indications, Patents - Patsnap Synapse Patsnap URL: [Link]
-
ADX71743, a Potent and Selective Negative Allosteric Modulator of Metabotropic Glutamate Receptor 7: In Vitro and In Vivo Characterization ResearchGate / Journal of Pharmacology and Experimental Therapeutics URL: [Link]
-
ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed National Institutes of Health (NIH) / PubMed URL: [Link]
Sources
- 1. ADX71743, a potent and selective negative allosteric modulator of metabotropic glutamate receptor 7: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. ADX71743 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. (+/-)-ADX 71743 | Glutamate Group III Receptors | Tocris Bioscience [tocris.com]
- 6. (±)-ADX 71743 | Benchchem [benchchem.com]
- 7. researchgate.net [researchgate.net]
